4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid

Regioisomer differentiation Solid-state properties Purification strategy

4-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid (CAS 6646-65-7) is a C5-substituted 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) bearing a butanoic acid side chain. Its molecular formula is C11H12N2O3 with a molecular weight of 220.22 g/mol.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 6646-65-7
Cat. No. B1461219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid
CAS6646-65-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCCC(=O)O)NC(=O)N2
InChIInChI=1S/C11H12N2O3/c14-10(15)3-1-2-7-4-5-8-9(6-7)13-11(16)12-8/h4-6H,1-3H2,(H,14,15)(H2,12,13,16)
InChIKeyXNEGUTSSQSNXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic Acid (CAS 6646-65-7) Procurement-Relevant Structure and Physicochemical Baseline


4-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid (CAS 6646-65-7) is a C5-substituted 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) bearing a butanoic acid side chain. Its molecular formula is C11H12N2O3 with a molecular weight of 220.22 g/mol [1]. The compound is a regioisomer of the more widely cited N1-substituted benzimidazolone butanoic acid (CAS 3273-68-5, 2-oxo-1-benzimidazolinebutyric acid) . Commercial availability from multiple vendors typically specifies purity ≥95%, with the solid exhibiting a melting point of 253.5–255 °C [2]. The compound is classified under the Harmonized System as a heterocyclic building block and carries GHS07 hazard labeling (H302, H315, H319, H335) .

Why 5-Substituted vs. 1-Substituted Benzimidazolone Butanoic Acid Isomers Are Not Interchangeable: Procurement Rationale for CAS 6646-65-7


The benzimidazolone butanoic acid scaffold exists as two regioisomers distinguished solely by whether the butanoic acid chain attaches at the N1 position of the heterocycle (CAS 3273-68-5, also known as buzolic acid or 2-oxo-1-benzimidazolinebutyric acid) or at the C5 position of the fused benzene ring (CAS 6646-65-7) . This positional difference is not superficial: it generates a 78 °C difference in experimental melting point, a ~2-fold difference in predicted LogP, and a measurable change in topological polar surface area [1]. The N1-isomer is an established industrial intermediate in the synthesis of zilpaterol (a β2-adrenergic agonist for livestock), whereas the C5-isomer presents a distinct hydrogen-bonding donor/acceptor geometry that is exploited in benzimidazolone-based PPARγ modulator and biotin antagonist chemotypes [2]. Treating these isomers as interchangeable in a synthetic pathway, a biochemical assay, or a procurement specification introduces an uncharacterized variable that can alter reaction yields, receptor binding, or metabolic stability; the quantitative property differences below demonstrate why specification to CAS number is essential.

Comparative Quantitative Evidence: 5-Position Benzimidazolone Butanoic Acid (CAS 6646-65-7) vs. 1-Position Isomer (CAS 3273-68-5) and In-Class Analogs


Experimental Melting Point: 78 °C Higher for the C5-Isomer, Enabling Differential Purification and Formulation Windows

The C5-substituted target compound (CAS 6646-65-7) exhibits an experimentally measured melting point of 253.5–255 °C, while the N1-substituted isomer (CAS 3273-68-5) melts at 175–176 °C [1]. This 78 °C elevation (approximately 44% higher on the Celsius scale) is a direct consequence of regioisomeric positioning of the butanoic acid chain, which alters crystal packing and intermolecular hydrogen-bonding networks [2]. The large melting-point gap provides a practical differentiation tool: recrystallization conditions, thermal stability during storage, and melting-point-based identity verification are all regioisomer-specific.

Regioisomer differentiation Solid-state properties Purification strategy

Lipophilicity (LogP): 2-Fold Lower Predicted LogP Guides Differential Solubility and Membrane Permeability

The target compound (CAS 6646-65-7) has a PubChem-computed XLogP3-AA of 0.7 [1]. The N1-isomer (CAS 3273-68-5) registers predicted LogP values in the range of 0.88–1.19 across multiple databases . The lower LogP of the C5-isomer predicts approximately 1.6–2.7 times higher aqueous solubility (based on the Hansch relationship), which can translate to measurably different behavior in aqueous-based assays, HPLC retention times, and partitioning in liquid-liquid extractions.

Lipophilicity LogP ADME prediction Solubility

Topological Polar Surface Area (tPSA): 3.3 Ų Increase Alters Hydrogen-Bonding Profile Relative to the N1-Isomer

The target compound (CAS 6646-65-7) has a computed topological polar surface area (tPSA) of 78.4 Ų, compared to 75.1 Ų for the N1-substituted isomer (CAS 3273-68-5) [1]. The 3.3 Ų difference reflects the distinct hydrogen-bonding environment when the butanoic acid is attached to the C5 carbon of the benzene ring rather than the N1 nitrogen of the imidazolone. This difference modestly but detectably shifts predicted blood-brain barrier permeability and intestinal absorption classifications in standard ADME models [2].

Polar surface area Hydrogen bonding Permeability prediction

Synthetic Provenance: C5-Isomer as a Building Block for PPARγ Modulator Chemotypes Documented in Peer-Reviewed Medicinal Chemistry

A series of benzimidazolone carboxylic acids and oxazolidinediones were designed and synthesized as selective PPARγ modulators (SPPARγMs), with the benzimidazolone carboxylic acid scaffold incorporating C5-substitution as a core structural motif [1]. While the published study profiles multiple analogs rather than the unsubstituted 5-butanoic acid itself, the C5-attachment geometry is explicitly required for the pharmacophore model, as the N1-attachment geometry would orient the carboxylic acid in a vector incompatible with the PPARγ binding pocket [1]. In rodent models of type 2 diabetes, certain C5-substituted benzimidazolone analogs demonstrated efficacy equivalent to rosiglitazone with reduced adipogenic side effects [1].

PPARγ Benzimidazolone Type 2 diabetes Building block

Historical Biological Annotation: C5-Benzimidazolone Butanoic Acid as a Documented Biotin Antagonist Scaffold

The C5-substituted benzimidazolone butanoic acid scaffold (including the target compound as a synthetic product) appears in the 1945 JACS study 'Studies in Chemotherapy. IX. Ureylenebenzene and Cyclohexane Derivatives as Biotin Antagonists' [1]. This places the C5-isomer in a distinct biological annotation space from the N1-isomer, which is primarily catalogued as an industrial intermediate for zilpaterol synthesis and shows no biotin-related annotation [2]. The differentiation is synthetic-application-driven rather than potency-driven: a buyer seeking a benzimidazolone butanoic acid building block for biotin-related or historical chemotherapy SAR follow-up should specify the C5-isomer.

Biotin antagonist Chemotherapy Benzimidazolone Historical SAR

Verified Research and Industrial Application Scenarios: Where CAS 6646-65-7 Provides Documented Advantage Over the N1-Isomer


PPARγ Modulator Medicinal Chemistry Programs Requiring C5-Benzimidazolone Carboxylic Acid Building Blocks

The J. Med. Chem. 2011 study by Zhang et al. establishes that C5-substituted benzimidazolone carboxylic acids are a validated pharmacophore class for selective PPARγ modulation [1]. The C5-attachment geometry provides the correct vector for the carboxylic acid group to engage key residues in the PPARγ ligand-binding domain. The N1-substituted isomer (CAS 3273-68-5) would position the carboxylic acid in an orientation incompatible with this binding mode. Medicinal chemistry teams synthesizing PPARγ-focused libraries should specify CAS 6646-65-7 in their procurement to ensure the building block matches the published SAR. The compound's lower LogP (0.7 vs. 0.88-1.19 for the N1-isomer) may additionally confer favorable solubility characteristics for in vitro assay preparation [2].

Biotin Antagonist and Historical Chemotherapy SAR Follow-Up Studies

The 1945 JACS publication 'Ureylenebenzene and Cyclohexane Derivatives as Biotin Antagonists' documents the C5-benzimidazolone butanoic acid scaffold in the context of biotin antagonism, a mechanism explored for antibacterial chemotherapy [1]. Researchers revisiting historical biotin antagonist SAR or investigating benzimidazolone-based antibacterial mechanisms should procure CAS 6646-65-7 specifically. The N1-isomer (CAS 3273-68-5) lacks any documented connection to biotin biology, making it an unsuitable substitute for these studies. The target compound's higher melting point (253.5–255 °C) also facilitates purification and identity confirmation via simple melting-point determination [2].

Physicochemical Property-Driven Isomer Differentiation for QC and Analytical Method Development

The 78 °C melting-point gap (253.5–255 °C for CAS 6646-65-7 vs. 175–176 °C for CAS 3273-68-5), the 3.3 Ų tPSA difference, and the distinct LogP values provide a multi-parameter basis for differentiating the two regioisomers in quality control workflows [1]. Analytical laboratories developing HPLC methods for benzimidazolone butanoic acid isomers can exploit the LogP difference to design orthogonal separation conditions. Procurement teams sourcing reference standards for isomer identification should explicitly specify CAS 6646-65-7 to ensure the correct regioisomer is obtained for method validation [2].

Benzimidazolone Building Block Requiring C5-Functionalization Handle for Downstream Diversification

The C5-substituted benzimidazolone scaffold provides a distinct synthetic handle compared to the N1-substituted variant. The butanoic acid chain on the benzene ring leaves the N1 and N3 positions of the imidazolone ring free for further functionalization (e.g., alkylation, arylation), offering a divergent synthetic pathway not accessible from the N1-substituted isomer where the imidazolone nitrogen is already occupied [1]. This regioisomeric distinction is critical for synthetic chemists building focused libraries, and procurement should specify CAS 6646-65-7 (95% purity, as supplied by multiple vendors) to ensure the correct starting material [2].

Quote Request

Request a Quote for 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.